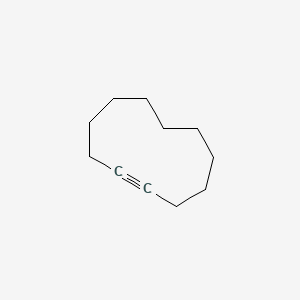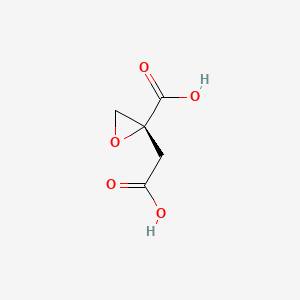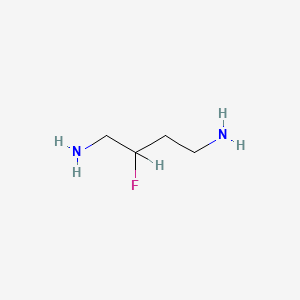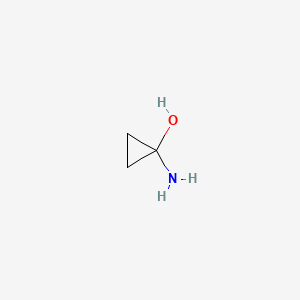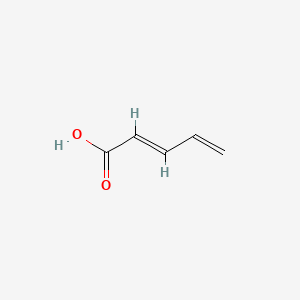
Penta-2,4-dienoic acid
Overview
Description
Penta-2,4-dienoic acid, also known as 2,4-pentadienoic acid, is a five-carbon dicarboxylic acid that is found in nature in small amounts. It is a common building block for the synthesis of a variety of natural products, such as fatty acids, vitamins, and hormones. This compound has been studied extensively for its potential therapeutic applications and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Biocontrol of Weeds
Penta-2,4-dienoic acid derivatives, like pyrenophoric acid, have been isolated from Pyrenophora semeniperda, a fungal pathogen. This compound demonstrates strong phytotoxicity and is proposed for use as a mycoherbicide for biocontrol of cheatgrass and other annual bromes, which are serious weeds in winter cereals and temperate semiarid rangelands (Masi, Meyer, Cimmino, Andolfi, & Evidente, 2014).
Synthesis of Piperazic Acids
This compound is utilized in the synthesis of piperazic acid residues, which are identified in the hydrolysates of the monamycin series of cyclohexadepsipeptide antibiotics. This involves Diels–Alder reactions followed by hydrogenation and hydrolysis (Davies & Davies, 1977).
Asymmetric Cyclodimerization
The asymmetric cyclodimerization of this compound methyl ester has been explored, achieving a 92% conversion rate with significant enantiomeric excess. This process highlights its potential for use in creating complex molecular structures (Masotti, Peiffer, Siv, Valls, & Faure, 2010).
Spectroscopic Analysis
A spectroscopic study of this compound attached to gold nanoclusters was conducted, analyzing various isomers using different spectroscopic techniques. This study provides insights into how the position and conformation of the molecule impact its electronic structure and spectroscopic properties (Latorre, Guthmuller, & Marquetand, 2015).
Metabolic Studies
Research on the metabolism of related compounds such as pent-4-enoate in rat heart has shown that penta-2,4-dienoyl-CoA, a metabolite of pent-4-enoate, is a good substrate for specific enzymes, and its reduction plays a key role in the metabolic pathways (Hiltunen & Davis, 1981).
Safety and Hazards
When handling Penta-2,4-dienoic acid, it is recommended to use personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin and eyes, ingestion, and inhalation . Avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Penta-2,4-dienoic acid has potential applications in the field of spectroscopy . Its cis/trans-isomers have been studied when attached to gold nanoclusters, suggesting potential uses in nanotechnology . Additionally, the compound’s close relation to the phytotoxic pyrenophoric acid suggests potential applications in biocontrol .
Mechanism of Action
Target of Action
Penta-2,4-dienoic acid is a molecular switch that can switch between its trans and cis form . It has been studied in the context of being attached to gold nanoclusters
Mode of Action
The mode of action of this compound is primarily through its ability to switch between its trans and cis forms . This switching ability is influenced by the position and conformation of the molecule, which determine its electronic structure
Biochemical Pathways
This compound has been mentioned in the context of the biodegradation of polychlorinated biphenyls (PCBs). In this process, PCBs-degrading bacteria attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to open the ring of PCBs and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid . .
Result of Action
Its ability to switch between trans and cis forms suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound is influenced by its environment. For instance, it has been studied in the context of being attached to gold nanoclusters . The size of the gold clusters to which it is attached can influence its spectroscopic properties . .
Biochemical Analysis
Biochemical Properties
Penta-2,4-dienoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This compound interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The interactions between this compound and these biomolecules are primarily based on its ability to disrupt the normal functioning of microbial cell membranes and enzyme systems.
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to cell lysis and death. This compound also influences cell signaling pathways and gene expression in microbial cells, inhibiting their growth and proliferation . In higher organisms, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, although its effects are generally less pronounced compared to its antimicrobial action.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . Additionally, this compound inhibits key enzymes in microbial metabolic pathways, such as those involved in energy production and synthesis of essential biomolecules. These interactions lead to a disruption of normal cellular functions and ultimately result in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease over prolonged storage or exposure to light and heat . In in vitro studies, this compound has been shown to maintain its antimicrobial properties for extended periods, although its efficacy may diminish over time. In in vivo studies, long-term exposure to this compound can lead to adaptive responses in microbial populations, potentially reducing its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal disturbances and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy, but exceeding this threshold can result in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as oxidases and dehydrogenases, which convert it into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of other metabolites in the cell. For example, the metabolism of this compound can lead to the production of reactive oxygen species, which can further affect cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and effectiveness.
Subcellular Localization
This compound is primarily localized in the cell membrane and cytoplasm. Its activity is influenced by its subcellular localization, as it interacts with membrane lipids and cytoplasmic enzymes . Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, affecting its function and efficacy.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Penta-2,4-dienoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Acetylene", "Ethylene", "Formaldehyde", "Sodium hydroxide", "Sodium borohydride", "Sodium carbonate", "Sulfuric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Acetylene is reacted with formaldehyde in the presence of sodium hydroxide to form 3-hydroxypropynal.", "Step 2: 3-hydroxypropynal is reduced with sodium borohydride to form 3-hydroxypropenal.", "Step 3: 3-hydroxypropenal is reacted with sulfuric acid to form 2,4-pentadienal.", "Step 4: 2,4-pentadienal is reacted with sodium carbonate to form the sodium salt of Penta-2,4-dienoic acid.", "Step 5: The sodium salt of Penta-2,4-dienoic acid is acidified with sulfuric acid to form Penta-2,4-dienoic acid.", "Step 6: Penta-2,4-dienoic acid is purified by recrystallization from a suitable solvent such as methanol, ethanol, or diethyl ether." ] } | |
| 626-99-3 | |
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |
InChI Key |
SDVVLIIVFBKBMG-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\C(=O)O |
SMILES |
C=CC=CC(=O)O |
Canonical SMILES |
C=CC=CC(=O)O |
| 626-99-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

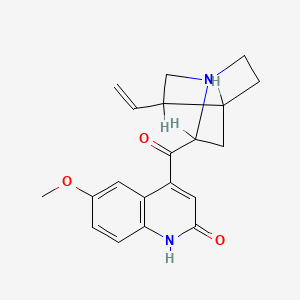
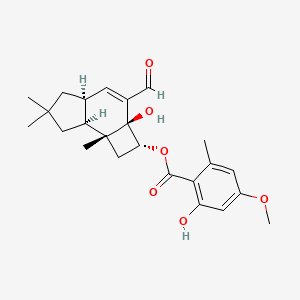
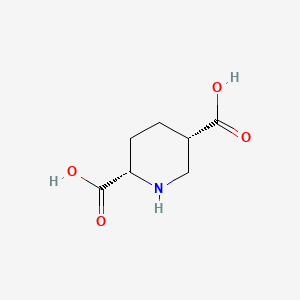
![9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol](/img/structure/B1218368.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-7,9-dihydropurin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1218369.png)
